REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.P(Br)(Br)[Br:14].[OH-].[Na+]>CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:14])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(CO)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 1 hour at 15°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture is maintained at 15° or lower by means
|
Type
|
TEMPERATURE
|
Details
|
of cooling with an ice-water bath
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The ethereal extracts are washed with 2×250 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(CBr)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |